Methyl 4'-Amino-3'-fluoro[1,1'-biphenyl]-4-carboxylate
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Overview
Description
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate is a chemical compound that belongs to the biphenyl family This compound is characterized by the presence of a methyl ester group, an amino group, and a fluorine atom on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative reacts with a halogenated biphenyl compound in the presence of a palladium catalyst . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:
Electrophilic Substitution: Due to the presence of the aromatic rings, it can participate in electrophilic substitution reactions.
Nucleophilic Substitution: The amino group can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like bromine or nitric acid can be used under acidic conditions.
Nucleophilic Substitution: Reagents such as sodium hydroxide or other strong bases are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic substitution can lead to halogenated or nitrated derivatives, while nucleophilic substitution can result in various substituted biphenyl compounds.
Scientific Research Applications
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atom can enhance the compound’s lipophilicity, facilitating its passage through cell membranes . These interactions can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 4’-Amino[1,1’-biphenyl]-4-carboxylate: Lacks the fluorine atom, which may affect its biological activity and chemical properties.
Methyl 4’-Amino-3’-chloro[1,1’-biphenyl]-4-carboxylate:
Uniqueness
Methyl 4’-Amino-3’-fluoro[1,1’-biphenyl]-4-carboxylate is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in various synthetic and pharmaceutical applications .
Properties
Molecular Formula |
C14H12FNO2 |
---|---|
Molecular Weight |
245.25 g/mol |
IUPAC Name |
methyl 4-(4-amino-3-fluorophenyl)benzoate |
InChI |
InChI=1S/C14H12FNO2/c1-18-14(17)10-4-2-9(3-5-10)11-6-7-13(16)12(15)8-11/h2-8H,16H2,1H3 |
InChI Key |
CGZFCFTWNWBCCJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)N)F |
Origin of Product |
United States |
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